molecular formula C12H12BrNO2 B2853589 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one CAS No. 57641-98-2

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one

Cat. No. B2853589
CAS RN: 57641-98-2
M. Wt: 282.137
InChI Key: OZNLOKJCYMXMBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde was prepared from 5-bromo-1H-indole-3-formaldehyde through N-acylation reaction . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, in the case of a methoxy group in the benzene ring and an allyl group at the nitrogen atom, the formation of benzimidazoles was observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of 1-(1-BENZYL-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-2-BROMO-PROPAN-1-ONE were reported .

Scientific Research Applications

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one has been used in scientific research for a variety of applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions . These interactions can lead to changes in cellular functions, which could be the basis for their diverse biological activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific biological activity of the indole derivative .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .

Result of Action

Given the diverse biological activities of indole derivatives, the effects can range from antiviral to anticancer effects, among others . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many compounds .

Advantages and Limitations for Lab Experiments

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been found to be stable in aqueous solutions. Additionally, it has been found to be non-toxic in animal studies. However, it is important to note that it has not been approved for human use, so care should be taken when using it in laboratory experiments.

Future Directions

The potential applications of 2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one are still being explored. Future research could focus on the development of more potent and selective inhibitors of cyclooxygenase-2 and acetylcholinesterase. Additionally, further studies could be conducted to explore the potential of this compound as an antimicrobial agent, as well as its potential to inhibit the growth of cancer cells. Finally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory and neurological disorders.

Synthesis Methods

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one can be synthesized from 5-methoxyindole-2-carboxylic acid by a three-step process. The first step involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride. The second step involves the reaction of the acyl chloride with bromide ion in the presence of an organic base, such as pyridine. The third step involves the hydrolysis of the acyl bromide to yield the desired product.

properties

IUPAC Name

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNLOKJCYMXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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